

Spectroscopic Characterization of Methyl diphenylsilane: A Technical Guide

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Compound of Interest

Compound Name: Methyl diphenylsilane

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl diphenylsilane** ($C_{13}H_{14}Si$), a key organosilane compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This information is crucial for the structural elucidation, identification, and quality control of **Methyl diphenylsilane** in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **Methyl diphenylsilane**, both 1H and ^{13}C NMR spectra are essential for confirming its identity.

1H NMR Data

The 1H NMR spectrum of **Methyl diphenylsilane** exhibits distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the two phenyl groups and the protons of the methyl group and the silicon hydride give rise to characteristic chemical shifts.

Assignment	Chemical Shift (ppm)
Phenyl H	7.54
Phenyl H	7.34
Phenyl H	7.32
Si-H	4.951
CH ₃	0.601

Table 1: ¹H NMR Chemical Shifts for **Methyldiphenylsilane**.[\[1\]](#)

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum for **Methyldiphenylsilane** shows signals for the aromatic carbons and the methyl carbon.

Assignment	Chemical Shift (ppm)
Aromatic C	134.7
Aromatic C	129.6
Aromatic C	128.0
CH ₃	-4.4

Table 2: ¹³C NMR Chemical Shifts for **Methyldiphenylsilane**.

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining high-quality NMR spectra of **Methyldiphenylsilane** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of **Methyldiphenylsilane** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.[\[2\]](#)

- Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker AC-300 or equivalent, operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.[3]
- Data Acquisition:
 - For ^1H NMR, acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a pulse width of 30-45 degrees and a relaxation delay of 1-2 seconds.
 - For ^{13}C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans and a longer relaxation delay may be required.
- Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clean spectrum. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **Methyldiphenylsilane** will show characteristic absorption bands for the Si-H, C-H (aromatic and aliphatic), and Si-C bonds, as well as the aromatic C=C stretching vibrations.

Vibrational Mode	Frequency (cm ⁻¹)
Aromatic C-H stretch	~3070-3050
Aliphatic C-H stretch	~2960
Si-H stretch	~2120
Aromatic C=C stretch	~1590, 1480, 1430
Si-CH ₃ deformation	~1250
Si-Phenyl	~1115
C-H out-of-plane bend	~730, 695

Table 3: Characteristic IR Absorption Bands for **Methyldiphenylsilane**.

Experimental Protocol for IR Spectroscopy

The following protocol can be used to obtain the IR spectrum of **Methyldiphenylsilane**, which is a liquid at room temperature:

- **Sample Preparation:** A thin film of the neat liquid sample is prepared between two IR-transparent salt plates (e.g., NaCl or KBr). A drop of **Methyldiphenylsilane** is placed on one plate, and the second plate is carefully placed on top to spread the liquid into a thin, uniform film.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.
- **Data Acquisition:** A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is acquired. The instrument measures the interference pattern of the infrared beam after it passes through the sample and a Fourier transform is applied to obtain the final spectrum of absorbance or transmittance versus wavenumber.
- **Data Analysis:** The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of **Methyldiphenylsilane** provides information about its molecular weight and fragmentation pattern, which aids in its structural confirmation.

m/z	Relative Intensity (%)	Assignment
198	25.2	[M] ⁺ (Molecular Ion)
197	10.6	[M-H] ⁺
183	33.3	[M-CH ₃] ⁺
121	17.9	[M-C ₆ H ₅] ⁺
120	100.0	[Si(C ₆ H ₅)CH ₃] ⁺
105	51.4	[Si(C ₆ H ₅)] ⁺

Table 4: Key Fragments in the Mass Spectrum of **Methyldiphenylsilane**.[\[4\]](#)

Experimental Protocol for Mass Spectrometry

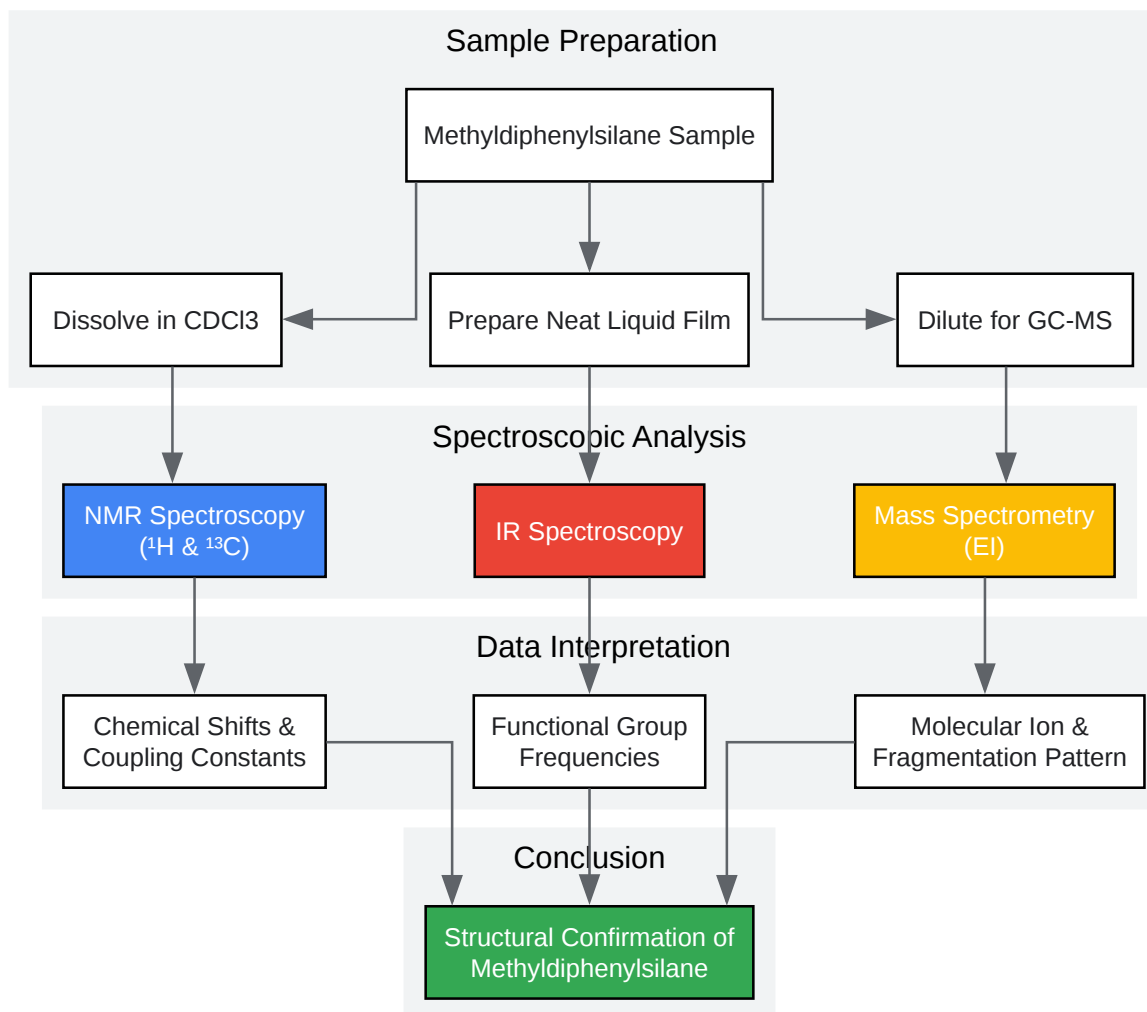
A typical experimental procedure for obtaining the mass spectrum of **Methyldiphenylsilane** is as follows:

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).[\[3\]](#) For a liquid sample like **Methyldiphenylsilane**, GC-MS is a common method.
- **Ionization:** Electron Ionization (EI) is a standard method for volatile compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[\[4\]](#)
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and their abundance is recorded to generate a mass spectrum, which is a plot of relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **Methyldiphenylsilane**, from sample preparation to structural confirmation.

Spectroscopic Analysis Workflow for Methyldiphenylsilane



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Spectroscopic Analysis Workflow

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- To cite this document: BenchChem. [Spectroscopic Characterization of Methyldiphenylsilane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1368167#spectroscopic-data-for-methyldiphenylsilane-nmr-ir-mass-spec]

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